molecular formula C10H14N4O6 B1192233 Azido-PEG2-CH2CO2-NHS

Azido-PEG2-CH2CO2-NHS

Cat. No.: B1192233
M. Wt: 286.24
InChI Key: AKYVOJUTSASQJO-UHFFFAOYSA-N
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Description

Molecular Formula and Isomeric Configuration

Azido-polyethylene glycol2-carboxymethyl-N-hydroxysuccinimide ester possesses the molecular formula C10H14N4O6 with a molecular weight of 286.24 grams per mole. The compound exists as a single structural isomer with a defined connectivity pattern that establishes its bifunctional nature. The International Union of Pure and Applied Chemistry name for this compound is (2,5-dioxopyrrolidin-1-yl) 2-[2-(2-azidoethoxy)ethoxy]acetate, which precisely describes the structural arrangement of functional groups.

The structural connectivity follows a linear arrangement where the azide group is positioned at one terminus of the molecule, connected through a two-unit polyethylene glycol spacer to a carboxymethyl group, which is subsequently linked to the N-hydroxysuccinimide ester moiety. This configuration ensures that both reactive groups maintain sufficient spatial separation to function independently while remaining part of the same molecular framework.

The simplified molecular-input line-entry system representation of this compound is C1CC(=O)N(C1=O)OC(=O)COCCOCCN=[N+]=[N-], which illustrates the complete structural connectivity. The compound maintains a fixed stereochemical configuration with no defined stereogenic centers, resulting in a single, stable molecular form under standard conditions.

Functional Group Analysis (Azide versus N-Hydroxysuccinimide Ester Moieties)

The bifunctional nature of azido-polyethylene glycol2-carboxymethyl-N-hydroxysuccinimide ester stems from the presence of two distinct reactive functional groups that exhibit complementary reactivity profiles. The azide functional group (-N3) serves as a powerful nucleophile in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition reactions. This group readily reacts with alkyne, bicyclononyne, and dibenzocyclooctyne compounds to form stable 1,2,3-triazole linkages that closely resemble amide bonds in their stability and electronic properties.

The N-hydroxysuccinimide ester moiety represents an activated carboxylic acid derivative that demonstrates high selectivity toward primary amines. This functional group reacts efficiently with amino groups present on lysine residues in proteins, amino-modified oligonucleotides, and other amine-containing biomolecules. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of stable amide bonds while releasing N-hydroxysuccinimide as a leaving group.

The complementary reactivity of these functional groups enables sequential bioconjugation strategies where one group can be used for initial molecular attachment while the second group remains available for subsequent coupling reactions. The azide group exhibits remarkable stability under physiological conditions and shows minimal reactivity toward common biological nucleophiles, making it an ideal choice for bioorthogonal chemistry applications.

In contrast, the N-hydroxysuccinimide ester demonstrates rapid reactivity toward primary amines under mild alkaline conditions, typically at pH values ranging from 7.2 to 9.0. However, this functional group competes with hydrolysis reactions in aqueous environments, which can reduce coupling efficiency over time.

Functional Group Reactivity Profile Target Molecules Reaction Product
Azide Click chemistry reactions Alkynes, bicyclononyne, dibenzocyclooctyne 1,2,3-triazole linkages
N-Hydroxysuccinimide Ester Nucleophilic acyl substitution Primary amines Amide bonds

Three-Dimensional Conformational Properties and Spatial Arrangement

The three-dimensional structure of azido-polyethylene glycol2-carboxymethyl-N-hydroxysuccinimide ester exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the polyethylene glycol spacer region. Computational analysis indicates that the molecule contains 10 rotatable bonds, which contribute to its dynamic conformational behavior in solution. This flexibility allows the compound to adopt various spatial arrangements that can accommodate different binding geometries and steric requirements during bioconjugation reactions.

The polyethylene glycol spacer component adopts predominantly gauche conformations around the carbon-carbon and carbon-oxygen bonds, similar to the behavior observed in ethylene glycol systems. This conformational preference results from intramolecular hydrogen bonding interactions and favorable electrostatic arrangements between oxygen atoms and adjacent hydrogen atoms. The gauche conformations provide optimal spatial positioning for both terminal functional groups while maintaining the hydrophilic character of the spacer region.

Molecular modeling studies suggest that the azide group maintains a linear geometry with nitrogen-nitrogen bond angles approaching 180 degrees, which is consistent with the sp hybridization of the central nitrogen atom. The N-hydroxysuccinimide ester portion exhibits a planar arrangement around the carbonyl carbon, with the succinimide ring adopting a slightly puckered conformation to minimize ring strain.

The overall molecular shape can be described as extended and flexible, with an end-to-end distance that varies depending on the specific conformation adopted. The topological polar surface area of 96.5 Ångströms squared indicates significant exposure of polar functional groups to the surrounding solvent environment. This characteristic contributes to the molecule's favorable interaction with aqueous media and biological systems.

The computed complexity value of 404 reflects the relatively sophisticated structural arrangement that incorporates multiple functional groups and flexible linkages. Despite this complexity, the molecule maintains good stability under standard storage and handling conditions due to the inherent stability of both the azide and N-hydroxysuccinimide ester functional groups.

Physicochemical Properties (Solubility, Stability, Reactivity)

Azido-polyethylene glycol2-carboxymethyl-N-hydroxysuccinimide ester demonstrates enhanced aqueous solubility compared to analogous compounds lacking the polyethylene glycol spacer component. The hydrophilic nature of the polyethylene glycol chain significantly improves the water solubility of the entire molecule and any bioconjugates formed through coupling reactions. This property proves crucial for biological applications since most experimental procedures and biochemical processes occur in aqueous environments.

The compound exhibits excellent solubility in polar organic solvents including dichloromethane, dimethylformamide, and dimethyl sulfoxide. These solubility characteristics provide flexibility in reaction design and enable efficient coupling reactions under various experimental conditions. The XLogP3-AA value of -0.1 indicates a slightly hydrophilic character, confirming the favorable interaction with aqueous media.

Stability characteristics of the compound depend significantly on environmental conditions, particularly pH and temperature. The azide functional group demonstrates remarkable stability across a wide range of pH values and temperatures, showing minimal degradation under standard storage conditions at -20 degrees Celsius. However, the N-hydroxysuccinimide ester component exhibits pH-dependent hydrolysis behavior that directly impacts the shelf life and coupling efficiency of the compound.

Hydrolysis kinetics of the N-hydroxysuccinimide ester follow well-established patterns observed for similar activated ester compounds. The half-life of hydrolysis extends to 4-5 hours at pH 7.0 and 0 degrees Celsius, but decreases dramatically to approximately 10 minutes at pH 8.6 and 4 degrees Celsius. This pH dependence necessitates careful control of reaction conditions to maximize coupling efficiency while minimizing competitive hydrolysis reactions.

Property Value Reference Conditions
Molecular Weight 286.24 g/mol Standard conditions
Hydrogen Bond Acceptors 8 Computed value
Hydrogen Bond Donors 0 Computed value
Rotatable Bonds 10 Computed value
Topological Polar Surface Area 96.5 Ångströms² Computed value
XLogP3-AA -0.1 Computed value

Reactivity studies demonstrate that the azide group participates efficiently in click chemistry reactions with copper catalysis, typically achieving high conversion rates under mild conditions. Strain-promoted azide-alkyne cycloaddition reactions proceed without the need for copper catalysis, making them particularly suitable for biological applications where metal catalysts might interfere with biomolecule function.

The N-hydroxysuccinimide ester shows rapid reactivity toward primary amines, with reaction rates that depend on amine concentration, pH, and temperature. Kinetic studies indicate that the aminolysis reaction competes effectively with hydrolysis when amine concentrations exceed millimolar levels and pH values remain below 8.5. Under optimal conditions, coupling reactions can achieve greater than 95% efficiency within minutes of mixing.

Storage stability requires careful attention to moisture control since both functional groups can undergo degradation in the presence of water. The compound maintains optimal reactivity when stored under anhydrous conditions at low temperatures, with desiccant materials to prevent moisture absorption. Under these conditions, the compound retains greater than 98% purity for extended periods.

Properties

Molecular Formula

C10H14N4O6

Molecular Weight

286.24

IUPAC Name

2,5-dioxopyrrolidin-1-yl 2-(2-(2-azidoethoxy)ethoxy)acetate

InChI

InChI=1S/C10H14N4O6/c11-13-12-3-4-18-5-6-19-7-10(17)20-14-8(15)1-2-9(14)16/h1-7H2

InChI Key

AKYVOJUTSASQJO-UHFFFAOYSA-N

SMILES

O=C(ON1C(CCC1=O)=O)COCCOCCN=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azido-PEG2-CH2CO2-NHS

Origin of Product

United States

Comparison with Similar Compounds

Solubility

  • Shorter PEG chains (PEG1-PEG2) : Moderate aqueous solubility; better suited for organic solvents (e.g., DMF, DMSO) .
  • Longer PEG chains (PEG4-PEG8) : Enhanced hydrophilicity and aqueous solubility due to increased ethylene oxide units .

Reactivity

  • Azide group : All variants react similarly in click chemistry, but longer PEG chains may introduce steric hindrance, slightly slowing reaction kinetics .
  • NHS ester : Stability decreases with longer storage; PEG2 and PEG4 derivatives show comparable reactivity with amines .

Key Findings:

PEG2 vs. PEG1 : PEG2 provides better solubility than PEG1 while retaining high reactivity .

PEG4 vs. PEG2 : PEG4’s longer chain reduces aggregation in biological systems, making it ideal for in vivo applications .

PEG8: Used in nanotechnology for stealth coating due to its extended hydrophilic spacer .

Preparation Methods

Stepwise Synthesis via PEG Backbone Functionalization

The preparation involves sequential modifications of a PEG diol precursor:

  • Azide Introduction :
    The hydroxyl terminus of PEG2 is converted to an azide using a two-step process:

    • Tosylate Formation: React PEG2 diol with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).

    • Azide Substitution: Displace the tosyl group with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C for 24 hours.

  • Carboxylic Acid Activation :
    The remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), followed by activation with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC).

Key Reaction Conditions :

StepReagentsSolventTemperatureTime
TosylationTsCl, Et3NDCM0°C → RT2 h
AzidationNaN3DMF60°C24 h
OxidationCrO3, H2SO4Acetone0°C1 h
NHS Ester FormationNHS, EDC, DMAPDCMRT12 h

Yield : 65–72% after silica gel chromatography.

One-Pot Synthesis Using Prefunctionalized PEG Derivatives

Commercial PEG2 precursors with pre-installed azide or NHS ester groups simplify synthesis:

  • Route A : Start with PEG2-azide (e.g., MeO-PEG350-N3) and react the hydroxyl end with succinic anhydride to form a carboxylic acid, followed by NHS ester activation.

  • Route B : Begin with PEG2-NHS and introduce the azide via nucleophilic substitution, though this risks NHS ester hydrolysis and requires strict pH control (pH 7–8).

Advantages :

  • Reduced purification steps.

  • Higher functional group compatibility (e.g., avoids harsh oxidation).

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elute with gradients of methanol/dichloromethane (5–20%) to remove unreacted NHS and azide byproducts.

  • Size-Exclusion Chromatography (SEC) : Resolve PEG derivatives by molecular weight using Sephadex LH-20.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6) : δ 3.50–3.47 (PEG backbone), δ 2.84 (NHS succinimide), δ 4.40 (N3-CH2).

    • ¹³C NMR : 170.5 ppm (NHS carbonyl), 50.3 ppm (azide-CH2).

  • HPLC-MS : Retention time = 8.2 min (C18 column, 70% acetonitrile); m/z = 287.1 [M+H]+.

Optimization Strategies and Challenges

Minimizing Hydrolysis of the NHS Ester

  • Use anhydrous solvents (e.g., DMF, DCM) and conduct reactions under argon.

  • Limit reaction time to <6 hours when working above pH 8.

Avoiding Azide Reduction

  • Exclude reducing agents (e.g., DTT, TCEP) during conjugation.

  • Store the final product at -20°C with desiccant to prevent moisture ingress.

Scalability and Industrial Applications

Large-scale production (≥100 g) employs continuous-flow reactors to enhance mixing and temperature control during PEG functionalization. A 2024 pilot study achieved 85% yield using microfluidic devices .

Q & A

Q. How does the PEG2 spacer length influence the biophysical properties of antibody-drug conjugates (ADCs)?

  • Advantages :
  • Reduces aggregation by increasing hydrophilicity.
  • Extends plasma half-life via reduced renal clearance.
  • Limitations :
  • Short PEG chains (e.g., PEG2) offer minimal steric shielding compared to longer PEGs (e.g., PEG8), potentially limiting solubility in hydrophobic drug systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azido-PEG2-CH2CO2-NHS
Reactant of Route 2
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Azido-PEG2-CH2CO2-NHS

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